molecular formula C7H5BrF3NO B060362 3-Bromo-4-(trifluoromethoxy)aniline CAS No. 191602-54-7

3-Bromo-4-(trifluoromethoxy)aniline

Cat. No.: B060362
CAS No.: 191602-54-7
M. Wt: 256.02 g/mol
InChI Key: RAQMUBDHNKQNTD-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 3-position and a trifluoromethoxy group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

3-Bromo-4-(trifluoromethoxy)aniline is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . The compound’s interaction with organoboron reagents leads to changes in these reagents’ properties, tailoring them for application under specific SM coupling conditions .

Pharmacokinetics

The compound is known to be a liquid at room temperature . Its melting point is greater than 110°C , suggesting that it may have a relatively high boiling point and low volatility. These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)aniline typically involves the bromination of 4-(trifluoromethoxy)aniline. One common method is the electrophilic aromatic substitution reaction, where 4-(trifluoromethoxy)aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs. The trifluoromethoxy group significantly influences the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMUBDHNKQNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371347
Record name 3-bromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-54-7
Record name 3-bromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-(trifluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Trifluoromethoxynitrobenzene (4.1 g) was suspended in water (16 ml) and concentrated sulfuric acid (16 ml) and warmed to 80° C. with stirring. Potassium bromate (3.7 g) was added portionwise over 3 hours. The resulting mixture was heated at 80° C. for a further 2 hours, cooled to room temperature and poured onto ice (100 g). The mixture was extracted with ethyl acetate, dried (MgSO4), filtered, and the solvent removed in vacuo. The recovered solid (1.0 g) was taken up in acetic acid (2.5 ml) and water (10 ml) and iron powder (2.0 g) added. The resulting mixture was warmed to reflux for 2 hours, cooled to room temperature and filtered through Celite™. The filtrate was extracted with ethyl acetate, the organic layers separated, dried (MgSO4), filtered and the solvent removed in vacuo. Chromatography on silica gel (ethyl acetate:hexane 1:3) afforded the title compound as a yellow oil. 1H NMR (CDCl3) δ6.57 (1H, dd), 6.9 (1H, d), 7.06 (1H, dd).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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